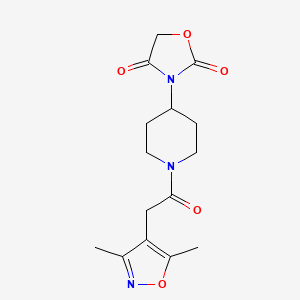![molecular formula C22H23N7O2S B2808232 8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione CAS No. 872623-40-0](/img/structure/B2808232.png)
8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione is a useful research compound. Its molecular formula is C22H23N7O2S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Research on fused purinediones, such as those similar to the specified compound, involves complex synthetic routes that offer insights into structural analogs with potential biological activities. One study detailed the synthesis of new [c,d]-fused purinediones, providing foundational knowledge for creating analogs with varied therapeutic potentials (Ondrej imo, A. Rybár, & J. Alföldi, 1995).
Pharmacological and Biological Activities
- The exploration of receptor affinity and the activity of phosphodiesterases by derivatives of purines highlights the compound's potential in modulating neurotransmitter systems, suggesting its utility in drug discovery for neurological disorders (A. Zagórska et al., 2016).
- Another study synthesized 8-alkylamino derivatives of purine-diones to test for cardiovascular activities, including antiarrhythmic and hypotensive effects, which underscores the compound's potential application in cardiovascular disease management (G. Chłoń-Rzepa et al., 2004).
Antioxidant Evaluation
- The synthesis and antioxidant evaluation of pyrazolopyridine derivatives provide a framework for understanding how structural features of purine analogs, including those similar to the specified compound, can be optimized for antioxidant activities (M. Gouda, 2012).
Metabolic Studies
- Metabolism and disposition studies, such as those on the dipeptidyl peptidase-4 inhibitor Linagliptin, which shares structural motifs with the compound , offer insights into the metabolic pathways, pharmacokinetics, and potential for drug development (Stefan Blech et al., 2010).
Discovery of Bromophenols and Tetrahydroisoquinolines
- Studies on marine algae-derived compounds have led to the discovery of bromophenols and brominated tetrahydroisoquinolines, indicating the potential of natural sources in yielding compounds with structural similarities to the specified molecule for various applications (Ming Ma et al., 2007).
Impurities and Process Development
- Research into the process-related impurities of anti-diabetic drug Linagliptin, which shares a purine core with the compound , sheds light on the importance of purity and the identification of impurities in pharmaceutical manufacturing (S. Nandi et al., 2015).
Eigenschaften
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O2S/c1-14-7-9-23-20(24-14)32-12-11-29-17-18(27(2)22(31)26-19(17)30)25-21(29)28-10-8-15-5-3-4-6-16(15)13-28/h3-7,9H,8,10-13H2,1-2H3,(H,26,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPKWHYTOREYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCC5=CC=CC=C5C4)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
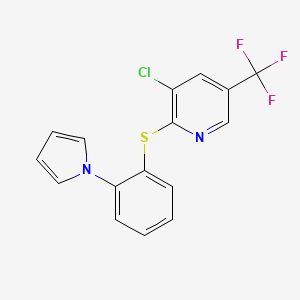
![Tert-butyl 1,3-dihydrospiro[indole-2,4'-piperidine]-1'-carboxylate](/img/structure/B2808151.png)

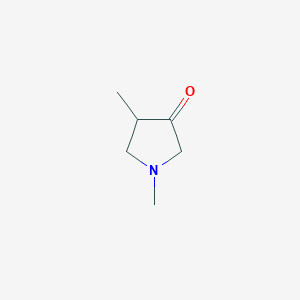
![5-isopropyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2808156.png)
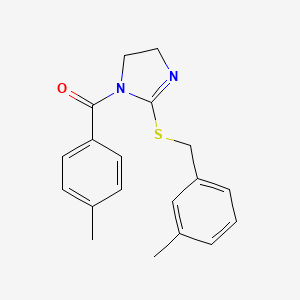
![2-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B2808160.png)
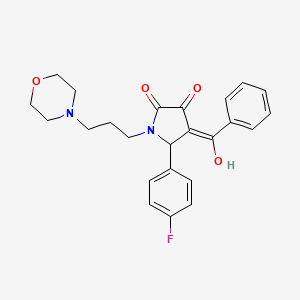

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(methylsulfonyl)phenyl)methanone](/img/structure/B2808165.png)
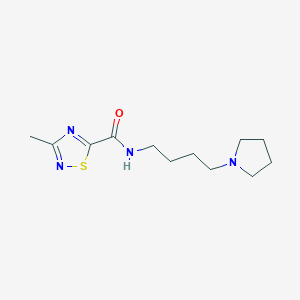
![(3E)-3-[(2,6-dichlorophenyl)methylidene]chromen-4-one](/img/structure/B2808170.png)

